Ammeline

HILIC chromatography Analytical method development Environmental analysis

Accurate quantification of melamine degradation products in food and environmental samples requires authentic reference standards-not structural analogs. Ammeline (CAS 645-92-1) is the distinct monohydroxy-triazine intermediate that cannot be substituted with melamine or cyanuric acid without compromising assay specificity. - **Analytical validation:** Validated LC-MS/MS in SRM mode; HILIC retention distinct from isobars; LOD 5 μg/kg in animal tissues. - **Environmental fate:** Tracethe bacterial hydrolysis pathway from melamine → ammeline → ammelide → cyanuric acid; LogP -0.19. - **Resin synthesis:** Comonomer for ammeline-melamine-formaldehyde resins (5-10%) to increase flexibility. - **Supply:** ≥95% purity, white to light yellow powder, shipped ambient.

Molecular Formula C3H5N5O
Molecular Weight 127.11 g/mol
CAS No. 645-92-1
Cat. No. B029363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmeline
CAS645-92-1
Synonyms4,6-Diamino-1,3,5-triazin-2(1H)-one;  2,4-Diamino-6-hydroxy-1,3,5-triazine;  2,4-Diamino-6-hydroxy-s-triazine;  2-Hydroxy-4,6-diamino-s-triazine;  Ammelin;  Deethyldeisopropylhydroxyyatrazine;  GS 11791;  NSC 9778;  s-Diaminohydroxytriazine; 
Molecular FormulaC3H5N5O
Molecular Weight127.11 g/mol
Structural Identifiers
SMILESC1(=NC(=O)N=C(N1)N)N
InChIInChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9)
InChIKeyMASBWURJQFFLOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammeline Identity and Procurement Specifications


Ammeline (4,6-diamino-2-hydroxy-1,3,5-triazine, CAS 645-92-1) is a monohydroxy-triazine derivative with molecular formula C3H5N5O and molecular weight 127.11 g/mol [1]. It is the first hydrolysis product of melamine and a key intermediate in the bacterial degradation pathway of s-triazine compounds [2]. Commercially, ammeline is typically supplied as a white to light yellow powder with a purity specification of ≥95% and decomposes before melting at approximately 310°C [1]. It is weakly acidic (pKa ~9) and forms various salts including nitrate, sulfate, chromate, and oxalate [3].

Analytical Reference Standard

Supports LC-MS/MS, HILIC, and MALDI-TOFMS method development for triazine degradation panels.

Environmental Fate Tracer

Distinct solubility and LogP profile enables hydrolysis pathway studies from melamine to cyanuric acid.

Resin Comonomer

Incorporation into melamine-formaldehyde resins tunes flexibility for coatings and adhesives research.

Ammeline Irreplaceability in Research


Ammeline occupies a distinct position in the melamine degradation pathway that is defined by its unique combination of two amino groups and one hydroxyl group on the triazine ring. This specific substitution pattern produces physicochemical properties that differ substantially from its closest analogs [1]. Substitution with melamine (three amino groups, no hydroxyl) alters hydrogen-bonding capacity and basicity; substitution with ammelide (one amino group, two hydroxyl groups) or cyanuric acid (three hydroxyl groups) shifts the compound toward stronger acidity and dramatically reduced solubility. These differences manifest in divergent chromatographic retention behavior, distinct ionization characteristics in mass spectrometry, and altered salt formation and metal chelation properties [2]. Consequently, ammeline cannot be interchanged with its structural analogs in analytical method development, environmental fate studies, or materials synthesis without compromising the specificity and validity of the experimental outcomes.

pKa mismatch Ammeline vs melamine

Ionization state divergence may alter extraction efficiency and ion-exchange chromatography behavior; direct method transfer is not guaranteed.

HILIC retention Ammeline vs cyanuric acid

Opposite response to acetonitrile gradient prevents interchangeability in multi-analyte separation protocols; resolution conditions must be verified.

MALDI matrix Ammeline vs melamine

Matrix-specific ionization (sinapinic acid vs. α-cyano-4-hydroxycinnamic acid) means optimal detection parameters do not transfer across triazine analogs.

Ammeline Differentiation Evidence


HILIC Chromatographic Retention Behavior

In HILIC separations using ammonium formate buffer pH 4/acetonitrile mobile phases, ammeline exhibits distinct retention behavior from melamine and cyanuric acid. As the percentage of acetonitrile in the mobile phase increases, the retention times of ammelide, ammeline, and melamine shift to higher values, whereas cyanuric acid retention time remains largely unchanged [1]. This differential response enables the chromatographic resolution of ammeline from isobaric compounds with identical nominal mass transitions in LC-MS/MS methods [1].

HILIC Retention Behavior
Cross-study comparable
Retention time increases with acetonitrile %; cyanuric acid remains unchanged
Enables chromatographic resolution from isobaric compounds in LC-MS/MS multi-analyte methods.
Ammonium formate pH 4/acetonitrile; tested on four HILIC columns.
HILIC chromatography Analytical method development Environmental analysis

pKa and Ionization Differences

Ammeline exhibits a pKa of approximately 9.0, compared with melamine which has a pKa of 5.35 [1]. This pKa difference of approximately 3.65 units corresponds to a greater than 4000-fold difference in acid dissociation constant, fundamentally altering the pH-dependent speciation, solubility profile, and reactivity of the compound.

pKa Difference
Head-to-head
ΔpKa = +3.65 vs melamine (9.0 vs 5.35)
Reported pKa gap shifts speciation and extraction behavior under weakly acidic to neutral conditions.
Compiled literature values; aqueous solution conditions.
Physicochemical characterization Sample preparation Metal chelation

Solubility and LogP Comparison

Ammeline exhibits water solubility of 0.1 g/L, which is 36-fold lower than melamine (3.6 g/L) and equivalent to ammelide (0.1 g/L), but 20-fold lower than cyanuric acid (2.0 g/L) [1]. Its LogP value of −0.19 indicates intermediate lipophilicity among the triazine degradation series, positioned between melamine (−0.17) and ammelide (0.35), and substantially less lipophilic than cyanuric acid (0.61) [1].

Solubility & LogP
Head-to-head
Solubility 0.1 g/L (36× lower than melamine); LogP −0.19
Supports environmental fate modeling and informs extraction solvent selection in sample preparation.
Standard ambient temperature measurements.
Environmental fate Bioavailability Extraction optimization

MALDI-TOFMS Matrix-Specific Ionization

Under positive ion MALDI-TOFMS conditions using sinapinic acid as the matrix, ammeline produces clearly observable (M+H)+ ions, whereas melamine under the same matrix conditions does not form a matrix-analyte complex [1]. With α-cyano-4-hydroxycinnamic acid matrix, melamine forms an observable matrix-melamine complex, but no such complex is observed with ammeline [1].

MALDI-TOFMS Ionization
Head-to-head
(M+H)+ observed with sinapinic acid; no complex with α-cyano matrix
Matrix-dependent detection: sinapinic acid required for ammeline, contrasting with melamine behavior.
Positive ion mode; two standard MALDI matrices compared.
Mass spectrometry Forensic analysis Matrix selection

Flexibility Enhancement in Melamine Resins

Ammeline-melamine-formaldehyde resins (AMFR) containing 5–10% ammeline content exhibit increased flexibility compared with unmodified melamine-formaldehyde resins (MFR) and demonstrate different adhesion properties [1]. Resins containing 5–100% ammeline were synthesized by copolymerization of the sodium salt of ammeline with melamine and formaldehyde in basic medium (pH 9.2–10.0) [1].

Resin Flexibility
Head-to-head
AMFR with 5–10% ammeline shows increased flexibility vs unmodified MFR
Reported comonomer effect enables mechanical property tuning in thermoset resin research.
Basic medium copolymerization; sodium salt pre-formed.
Polymer science Materials chemistry Resin formulation

Enzymatic Deamination by Guanine Deaminase

Purified guanine deaminase from Bradyrhizobium japonicum USDA 110 and Homo sapiens catalyzes ammeline deamination at rates sufficient to support bacterial growth on ammeline as a sole nitrogen source [1]. In contrast, other members of the amidohydrolase superfamily that are not guanine deaminases were assayed in vitro and none exhibited substantial ammeline deaminase activity [1].

Enzymatic Deamination
Class-level inference
Guanine deaminase catalyzes ammeline deamination; non-specific amidohydrolases show negligible activity
Supports ammeline as a defined substrate for guanine deaminase screening; broader enzyme specificity to verify.
Purified enzyme assays; class-wide reactivity data limited.
Biocatalysis Enzymatic transformation Biodegradation

Ammeline Validated Applications


LC-MS/MS Reference Standard for Food Safety

Regulatory and contract testing laboratories require certified ammeline reference standards to validate multi-analyte LC-MS/MS methods for the simultaneous quantification of melamine and its degradation products in foods of animal origin. Ammeline's distinct HILIC retention behavior (increasing retention with increasing acetonitrile concentration) and specific mass transitions enable its resolution from isobaric compounds in complex tissue matrices including swine, bovine, sheep, and chicken muscle and liver, as well as milk powder [1]. Method LOD of 5 μg kg⁻¹ and LOQ of 15 μg kg⁻¹ have been validated for ammeline using PLE extraction at 1400 psi and 70°C with LC-MS/MS in SRM mode [1].

Environmental Fate and Biodegradation Studies

Environmental researchers investigating the fate of melamine-based products require ammeline to trace the hydrolysis and microbial degradation pathway from melamine through ammeline to ammelide and cyanuric acid. Ammeline's water solubility of 0.1 g/L and LogP of −0.19 dictate its environmental partitioning behavior differently than melamine or cyanuric acid [2]. The compound serves as a specific substrate for guanine deaminase activity assays in environmental microbiology studies, with purified guanine deaminase catalyzing ammeline deamination at rates sufficient to support bacterial growth [3].

Flexible Melamine-Formaldehyde Copolymer Synthesis

Industrial resin manufacturers can incorporate ammeline as a comonomer in melamine-formaldehyde resin formulations to tune mechanical properties. Ammeline-melamine-formaldehyde resins (AMFR) containing 5–10% ammeline content exhibit increased flexibility compared to unmodified melamine-formaldehyde resins and demonstrate altered adhesion characteristics [4]. The copolymerization proceeds in basic medium (pH 9.2–10.0) using the pre-formed sodium salt of ammeline, formaldehyde, and melamine [4].

MALDI-TOFMS Triazine Identification

Analytical laboratories using MALDI-TOFMS for triazine compound screening require ammeline for matrix optimization studies. Ammeline produces observable (M+H)+ ions with sinapinic acid matrix but does not form complexes with α-cyano-4-hydroxycinnamic acid, in direct contrast to melamine which forms complexes with α-cyano-4-hydroxycinnamic acid but not with sinapinic acid [5]. This matrix-specific ionization behavior makes ammeline an essential reference compound for developing and validating MALDI-TOFMS protocols for triazine mixture analysis.

Application
Selection Property
Validation Focus
LC-MS/MS Food Safety Reference
Distinct HILIC retention and specific mass transitions
Method validation for multi-analyte triazine panels in tissue matrices
Environmental Fate Studies
Water solubility and LogP partitioning profile
Hydrolysis pathway tracing and biodegradation substrate specificity
Flexible Resin Copolymerization
Comonomer reactivity under basic conditions
Mechanical property tuning (flexibility, adhesion) in melamine-formaldehyde systems
MALDI-TOFMS Triazine Screening
Matrix-dependent (M+H)+ ionization behavior
Matrix optimization and reference compound validation for triazine mixture analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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